3-(Carboxymethyl)benzothiazolium bromide synthesis protocol
3-(Carboxymethyl)benzothiazolium bromide synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-(Carboxymethyl)benzothiazolium bromide
Introduction
3-(Carboxymethyl)benzothiazolium bromide is a versatile heterocyclic compound that serves as a crucial building block in diverse areas of chemical and biological research. Its unique molecular architecture, featuring a positively charged benzothiazolium core and a carboxylic acid moiety, imparts valuable properties. This has led to its application as an intermediate in the synthesis of specialized dyes and photoactive materials, as a fluorescent probe for detecting metal ions, and in the development of novel pharmaceutical agents, including potential antimicrobial and antitumor candidates.[1][2][3] The compound's utility in biochemical assays to study enzyme activity and protein interactions further underscores its importance in drug development and molecular biology.[1]
This guide provides a comprehensive, field-proven protocol for the synthesis of 3-(Carboxymethyl)benzothiazolium bromide. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, the rationale behind key procedural choices, and the critical safety protocols required for a successful and safe synthesis.
Principle and Reaction Mechanism: The N-Alkylation Pathway
The synthesis of 3-(Carboxymethyl)benzothiazolium bromide is achieved through a classic N-alkylation reaction.[4] In this process, the nucleophilic nitrogen atom of the benzothiazole ring attacks the electrophilic α-carbon of bromoacetic acid. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the benzothiazole attacks the carbon atom bonded to the bromine in bromoacetic acid.
-
Transition State: A transient five-coordinate transition state is formed where the N-C bond is forming concurrently with the C-Br bond breaking.
-
Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the quaternary benzothiazolium salt. The bromide ion then serves as the counter-ion to the positively charged benzothiazolium cation.
The overall transformation is a direct and efficient method for quaternizing the benzothiazole nitrogen, yielding the desired product.
Caption: Figure 1: SN2 Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where careful execution and adherence to the specified conditions will reliably yield the target compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Eq. | Notes |
| Benzothiazole | C₇H₅NS | 135.19 | 13.52 g (0.10 mol) | 1.0 | Starting nucleophile. |
| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | 14.60 g (0.105 mol) | 1.05 | Alkylating agent. Corrosive and toxic.[5][6] Handle with extreme care. |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | Anhydrous grade recommended. Serves as the reaction solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Anhydrous. Used for washing and precipitation. |
| Equipment | |||||
| 500 mL Round-bottom flask | 1 | ||||
| Reflux Condenser | 1 | ||||
| Magnetic Stirrer & Stir Bar | 1 | ||||
| Heating Mantle | 1 | ||||
| Buchner Funnel & Filter Flask | 1 set | For vacuum filtration. | |||
| Standard Glassware | As needed | Beakers, graduated cylinders, etc. |
Synthetic Workflow
Caption: Figure 2: Experimental Workflow Diagram
Step-by-Step Procedure
CAUTION: This procedure must be performed in a certified chemical fume hood. Bromoacetic acid is highly toxic, corrosive, and a lachrymator.[5][6][7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile over neoprene), and safety goggles with a face shield.[5][7]
-
Reaction Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add benzothiazole (13.52 g, 0.10 mol) and 200 mL of toluene. Begin stirring to dissolve the benzothiazole.
-
Addition of Alkylating Agent: Carefully and portion-wise, add bromoacetic acid (14.60 g, 0.105 mol) to the stirring solution. A slight excess of the alkylating agent is used to ensure complete consumption of the starting benzothiazole.
-
Reaction Execution: Heat the mixture to reflux (approximately 110-111°C for toluene) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. As the reaction proceeds, a precipitate of the product will begin to form.
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the benzothiazole starting material.
-
Product Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice bath can enhance precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid cake sequentially with cold toluene (2 x 30 mL) and then anhydrous diethyl ether (2 x 50 mL). This removes unreacted starting materials and soluble impurities.
-
Drying: Dry the resulting white to off-white crystalline powder under vacuum to obtain the final product.
Purification and Characterization
-
Purification: If required, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol.
-
Characterization: The identity and purity of the synthesized 3-(Carboxymethyl)benzothiazolium bromide (M.W. 274.14 g/mol ) should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic protons, the methylene (-CH₂-) protons adjacent to the nitrogen, and the carboxylic acid proton.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation (C₉H₈NO₂S⁺, m/z ≈ 194.03).
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the carboxylic acid.
-
Scientific Rationale and In-Field Insights
-
Why Bromoacetic Acid? Bromoacetic acid is an excellent electrophile for this SN2 reaction. The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group further activates the α-carbon for nucleophilic attack. While chloroacetic acid could be used, the C-Br bond is weaker than the C-Cl bond, making bromoacetic acid more reactive and allowing the reaction to proceed under milder conditions.[2][8]
-
Choice of Solvent: Toluene is a suitable solvent as it is relatively non-polar, allowing for a high enough reflux temperature to drive the reaction to completion without participating in the reaction itself. While some N-alkylation reactions can be run "neat" (without solvent), using a solvent like toluene provides better temperature control, prevents localized overheating, and ensures homogenous mixing of reactants, leading to a cleaner reaction profile.[8]
-
Temperature and Reaction Time: The reaction is conducted at reflux to increase the kinetic energy of the molecules, thereby accelerating the rate of this SN2 reaction. The 4-6 hour timeframe is typically sufficient for achieving high conversion. Insufficient heating can lead to an incomplete reaction, while excessively long reaction times may promote side reactions or degradation.
-
Work-up and Washing: The sequential washing with cold toluene and diethyl ether is critical. Toluene washes away any remaining starting materials, while the highly volatile diethyl ether helps to remove the toluene and dry the product efficiently. Using cold solvents minimizes the loss of the desired product, which may have slight solubility in warmer solvents.
Critical Safety and Handling Protocols
Adherence to safety protocols is non-negotiable. The primary hazards stem from the reagents, especially bromoacetic acid.
-
Hazard Overview:
-
Bromoacetic Acid: Highly toxic if swallowed, in contact with skin, or if inhaled.[5][6] Causes severe skin burns and eye damage.[6] It is also a lachrymator (causes tearing).[5]
-
Benzothiazole: Harmful if swallowed. Causes skin and eye irritation.
-
Toluene/Diethyl Ether: Flammable liquids. Toluene has known reproductive and developmental toxicity.
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling bromoacetic acid.[7]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film). A double-gloving approach (e.g., nitrile under neoprene) is recommended.[6]
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour waste down the drain.[5][6]
References
-
Bromoacetic Acid Hazard Summary . New Jersey Department of Health. [Link]
-
Synthesis of 3-(Carboxymethyl)benzothiazoline-2-thione . Organic Preparations and Procedures, Inc. (1976). [Link]
-
3-(Carboxymethyl)benzothiazolium Bromide - MySkinRecipes . MySkinRecipes. [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives . Der Pharma Chemica (2015). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 3-(Carboxymethyl)benzothiazolium bromide | 74385-09-4 [smolecule.com]
- 3. 3-(Carboxymethyl)benzothiazolium Bromide [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
